molecular formula C18H20N4O2S B2679757 (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone CAS No. 1172774-39-8

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

Cat. No.: B2679757
CAS No.: 1172774-39-8
M. Wt: 356.44
InChI Key: GDUHPHVKUOPUAA-UHFFFAOYSA-N
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Description

The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of indole, thiazole, and piperazine moieties

Mechanism of Action

    Target of action

    The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, the primary targets of this compound could be these receptors.

    Mode of action

    The interaction of the compound with its targets could involve the indole nucleus binding to the receptors, leading to changes in the receptors’ activity .

    Biochemical pathways

    Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound could affect multiple biochemical pathways related to these activities.

    Result of action

    The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities of indole derivatives, the effects could be diverse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Indole-Thiazole Intermediate

      Starting Materials: Indole-2-carboxylic acid and thioamide.

      Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the thiazole ring.

      Intermediate: 2-(1H-indol-2-yl)thiazole.

  • Attachment of the Piperazine Moiety

      Starting Materials: 2-(1H-indol-2-yl)thiazole and 4-(2-hydroxyethyl)piperazine.

      Reaction Conditions: The reaction is typically performed under basic conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up: Using larger reaction vessels and continuous flow reactors.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidized derivatives of the indole or piperazine moieties.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the carbonyl group or other reducible functionalities.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Products: Substituted derivatives at various positions on the indole, thiazole, or piperazine rings.

Scientific Research Applications

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: has several applications in scientific research:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Studied for its unique reactivity and stability.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving enzyme inhibition and receptor binding.
  • Medicine

    • Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
    • Studied for its ability to interact with various biological targets.
  • Industry

    • Potential applications in the development of new materials.
    • Used in the synthesis of specialty chemicals.

Comparison with Similar Compounds

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone: can be compared with other compounds that contain indole, thiazole, or piperazine moieties:

  • Indole Derivatives

      Example: Indole-3-acetic acid.

      Comparison: Both compounds share the indole core but differ in their additional functional groups and biological activities.

  • Thiazole Derivatives

      Example: Thiamine (Vitamin B1).

      Comparison: Thiazole ring is common, but the overall structure and function differ significantly.

  • Piperazine Derivatives

      Example: Ciprofloxacin.

      Comparison: Both contain piperazine, but their applications and mechanisms of action are distinct.

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-10-9-21-5-7-22(8-6-21)18(24)16-12-25-17(20-16)15-11-13-3-1-2-4-14(13)19-15/h1-4,11-12,19,23H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUHPHVKUOPUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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